An In-depth Technical Guide to the Structure Elucidation of [(2-Bromoethoxy)methyl]cyclobutane
An In-depth Technical Guide to the Structure Elucidation of [(2-Bromoethoxy)methyl]cyclobutane
This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of the novel compound, [(2-Bromoethoxy)methyl]cyclobutane. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development who require unambiguous structural confirmation of new chemical entities. The workflow integrates High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This multi-faceted approach ensures a self-validating system, where each piece of analytical data corroborates the others, leading to a definitive structural assignment.
Initial Assessment and Strategy
The proposed structure, [(2-Bromoethoxy)methyl]cyclobutane, possesses a molecular formula of C₇H₁₃BrO. A logical and efficient elucidation strategy begins with confirming this fundamental molecular property and then systematically mapping the connectivity and chemical environments of each atom.
Our workflow is predicated on three core analytical pillars:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To establish the precise H-C framework and atom-to-atom connectivity.
The following diagram outlines the logical progression of the analytical workflow.
Caption: A logical workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
Expertise & Causality: The first and most critical step is to confirm the elemental composition. HRMS is chosen over standard-resolution MS for its ability to provide highly accurate mass measurements (typically to within 5 ppm), which is essential for distinguishing between molecules with similar nominal masses.[1][2] This high accuracy allows for the confident assignment of a unique elemental formula.[3]
Experimental Protocol: HRMS via ESI-TOF
-
Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used to generate the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
Predicted HRMS Data
The presence of a single bromine atom is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units.[4][5]
| Predicted Ion | Exact Mass (m/z) | Elemental Composition | Description |
| [M]⁺ | 192.01496 | C₇H₁₃⁷⁹BrO | Molecular ion with ⁷⁹Br isotope. |
| [M+2]⁺ | 194.01291 | C₇H₁₃⁸¹BrO | Molecular ion with ⁸¹Br isotope. |
Note: The ability to obtain these exact masses with high accuracy (e.g., within 0.001 atomic mass units) provides strong evidence for the proposed molecular formula.[6]
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For [(2-Bromoethoxy)methyl]cyclobutane, the key functional groups are the ether linkage (C-O-C) and the alkyl halide (C-Br).[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 2850-2960 | C-H Stretch | Alkane (CH₂, CH) | Strong |
| 1070-1150 | C-O-C Stretch | Dialkyl Ether[8][9] | Strong |
| 550-690 | C-Br Stretch | Bromoalkane | Medium-Strong |
The presence of a strong C-O-C stretching band and the absence of a broad O-H stretch (around 3300 cm⁻¹) would differentiate the molecule from an alcohol.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule.[11] A combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) experiments is essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular skeleton.[12]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).[1]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Shows the number and electronic environment of all carbon atoms.
-
DEPT-135: Distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically over 2-3 bonds.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[14][15]
-
Predicted NMR Data & Interpretation
The puckered "butterfly" conformation of the cyclobutane ring influences the chemical shifts of its protons and carbons.[16] Protons on a substituted cyclobutane ring are no longer equivalent and will show complex splitting patterns.[17]
Caption: Labeled structure for NMR assignment correlation.
¹³C NMR and DEPT-135 Predicted Data
| Carbon Label | Predicted δ (ppm) | DEPT-135 Signal | Rationale |
| Cₐ, Cₑ | ~18-25 | Negative | Cyclobutane CH₂ carbons, similar to unsubstituted cyclobutane (~22.4 ppm).[16] |
| Cₑ | ~30-35 | Negative | CH₂ adjacent to the methoxy group, slightly deshielded. |
| Cₐ | ~30-38 | Negative | CH₂ adjacent to the bromine atom, significantly deshielded by the electronegative Br.[18][19] |
| Cₑ | ~70-75 | Negative | CH₂ attached to the ether oxygen, strongly deshielded.[10][20] |
| Cₑ | ~68-73 | Negative | CH₂ attached to the ether oxygen, also strongly deshielded. |
| Cₑ | ~35-42 | Positive | CH of the cyclobutane ring attached to the side chain. |
¹H NMR Predicted Data
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale & 2D Correlations |
| Hₐ, Hₑ, Hₑ | ~1.8-2.2 | Multiplet | 6H | Protons on the cyclobutane ring not adjacent to the substituent.[21] COSY: Cross-peaks to each other and to Hₐ. HSQC: Correlate to Cₐ, Cₑ, Cₑ. |
| Hₐ | ~2.4-2.7 | Multiplet | 1H | Methine proton on the cyclobutane ring. COSY: Cross-peaks to Hₐ, Hₑ, Hₑ and Hₑ. HSQC: Correlates to Cₐ. |
| Hₑ | ~3.4-3.6 | Doublet | 2H | Protons on the carbon attached to both the ring and the ether oxygen. Deshielded. COSY: Cross-peak to Hₐ. HSQC: Correlates to Cₑ. |
| Hₑ, Hₑ | ~3.6-3.8 | Triplets | 4H | Protons of the ethoxy group. Deshielded by adjacent oxygen and bromine atoms. COSY: Cross-peaks between Hf and Hg. HSQC: Hf correlates to Cf, Hg correlates to Cg. |
Data Synthesis and Final Confirmation
The final step is the integration of all spectroscopic data to build an undeniable case for the structure.
-
HRMS confirms the elemental formula is C₇H₁₃BrO.
-
IR confirms the presence of an ether (C-O-C) and bromoalkane (C-Br) and the absence of other groups like hydroxyls or carbonyls.
-
¹³C NMR & DEPT-135 show 7 distinct carbon signals, comprising 5 CH₂ groups and 2 CH groups, consistent with the proposed structure.
-
¹H NMR integrations (totaling 13H) and chemical shifts match the predicted environments.
-
COSY confirms the connectivity within the cyclobutane ring and within the bromoethoxy side chain. For example, a clear correlation between the protons at ~3.6-3.8 ppm (Hf and Hg) confirms the ethyl fragment.
-
HSQC links every proton signal to its corresponding carbon signal, completing the puzzle. The correlation of the Hₑ doublet (~3.4-3.6 ppm) to the Cₑ carbon (~70-75 ppm) definitively connects the cyclobutane ring to the bromoethoxy side chain via the methylene bridge.
This cohesive and cross-validating dataset provides unambiguous proof for the structure of [(2-Bromoethoxy)methyl]cyclobutane.
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